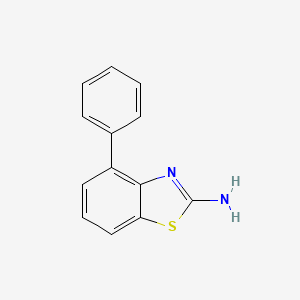

4-Phenyl-1,3-benzothiazol-2-amine

Description

Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical Research

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structural motif is a cornerstone in the development of a wide array of biologically active molecules. The inherent chemical properties of the benzothiazole nucleus, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, allow for diverse chemical modifications, making it a versatile scaffold in drug discovery and materials science.

The significance of benzothiazole derivatives is underscored by their broad spectrum of pharmacological activities. These compounds have been extensively studied and have shown promise as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral agents. nih.govresearchgate.netnih.gov The ability of the benzothiazole ring to interact with various biological targets has made it a privileged structure in medicinal chemistry.

Overview of 4-Phenyl-1,3-benzothiazol-2-amine as a Core Structure in Academic Investigations

While extensive research has been conducted on the broader family of 2-aminobenzothiazoles, academic investigations focusing specifically on this compound as the primary subject are less common. However, its structural features, combining the potent benzothiazole core with a phenyl group at the 4-position and an amine group at the 2-position, make it a compound of considerable interest. This specific arrangement of functional groups provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Much of the available research utilizes this compound and its close structural analogs as key intermediates in the synthesis of more complex molecules with tailored biological activities. For instance, derivatives of the closely related 2-amino-4-phenyl-1,3-thiazole have been investigated for their potential as antileishmanial agents. nih.gov This suggests that the 4-phenyl-thiazole-2-amine core, and by extension the benzothiazole analogue, is a promising scaffold for targeting parasitic diseases.

Historical Context of 2-Aminobenzothiazole (B30445) Derivatives in Scholarly Studies

The study of 2-aminobenzothiazole derivatives has a rich history, with early research focusing on their synthesis and fundamental chemical properties. A foundational method for the synthesis of 2-aminobenzothiazoles involves the reaction of anilines with potassium thiocyanate (B1210189) in the presence of a halogen, a reaction that has been adapted and refined over the years. sphinxsai.com

Initially, these compounds were of interest in the dye and polymer industries. However, their potential in the pharmaceutical field was soon recognized. Throughout the latter half of the 20th century and into the 21st, a surge of research has explored the diverse biological activities of this class of compounds. This has led to the identification of numerous derivatives with potent therapeutic potential, solidifying the importance of the 2-aminobenzothiazole scaffold in medicinal chemistry. nih.govnih.govmdpi.com

Research Findings on this compound and its Derivatives

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with various electrophilic reagents. mdpi.com For instance, the reaction of 2-aminobenzenethiol with aldehydes can yield 2-substituted benzothiazoles. mdpi.com While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, the general principles of benzothiazole synthesis provide a likely pathway.

The biological evaluation of compounds structurally related to this compound has revealed a range of activities. For example, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. researchgate.net Several of these compounds demonstrated moderate to excellent antimicrobial activity against various bacterial and fungal strains. researchgate.net

Furthermore, research into 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives as potential inhibitors of the Middle East respiratory syndrome coronavirus (MERS-CoV) highlights the therapeutic potential of the broader benzothiazole class. nih.gov In these studies, the benzothiazole moiety was identified as a crucial component for inhibitory activity. nih.gov

Below are interactive data tables summarizing the types of biological activities investigated for derivatives related to this compound and the general synthetic methods employed.

| Derivative Class | Biological Activity Investigated | Reference |

|---|---|---|

| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | Antibacterial | researchgate.net |

| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | Antifungal | researchgate.net |

| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | Anthelmintic | researchgate.net |

| 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives | Anti-MERS-CoV | nih.gov |

| 4-phenyl-1,3-thiazol-2-amines | Antileishmanial | nih.gov |

| Derivative Class | General Synthesis Method | Reference |

|---|---|---|

| 2-Substituted benzothiazoles | Condensation of 2-aminobenzenethiol with aldehydes | mdpi.com |

| 1,3-diphenylallylidenebenzothiazol-2-amine derivatives | Reaction of substituted chalcones and 2-aminobenzothiazoles | sphinxsai.com |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Cyclization of potassium dithiocarbazinate salt with hydrazine (B178648) hydrate | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-15-12-10(7-4-8-11(12)16-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVSDUVSMURHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Phenyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Conventional Synthetic Routes to the 1,3-Benzothiazol-2-amine Core

Traditional methods for synthesizing the 1,3-benzothiazol-2-amine core have long relied on two primary strategies: the condensation of 2-aminothiophenol (B119425) derivatives and the cyclization of thiourea (B124793) precursors. These foundational methods have been instrumental in providing access to a wide array of benzothiazole (B30560) derivatives.

Condensation Reactions Involving 2-Aminothiophenol Derivatives

A cornerstone in the synthesis of 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol with various electrophilic partners. mdpi.com This approach typically involves the reaction of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives. tandfonline.comnih.gov The reaction with aldehydes, for instance, proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the benzothiazole ring. scielo.br

The use of carboxylic acids often requires harsh conditions, such as high temperatures and the presence of dehydrating agents like polyphosphoric acid (PPA). nih.gov For example, the condensation of 2-aminothiophenol with terephthalic acid in the presence of PPA has been used to synthesize polybenzothiazoles. nih.gov Similarly, the reaction with acyl chlorides in the presence of a base can also afford the desired benzothiazole derivatives. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2-Aminothiophenol | Benzaldehyde (B42025) | Alkyl carbonic acid, mild conditions | Benzothiazole derivatives | tandfonline.com |

| 2-Aminothiophenol | Carboxylic Acids | Polyphosphoric acid, 150–220 °C | 2-Substituted benzothiazoles | nih.govthieme-connect.com |

| 2-Aminothiophenol | Aryl Aldehydes | Cu(II)-containing nano-silica triazine dendrimer, 15-90 min | 2-Substituted benzothiazoles | mdpi.com |

| 2-Aminothiophenol | β-Oxodithioesters | p-Toluenesulfonic acid (PTSA) and CuI, Acetonitrile, 80 °C | 2-Substituted benzo[d]thiazole derivatives | researchgate.net |

Cyclization Reactions Utilizing Thiourea and Related Precursors

Another classical and widely employed method for the synthesis of 2-aminobenzothiazoles involves the oxidative cyclization of arylthioureas. This transformation is often achieved using bromine in a suitable solvent like chloroform (B151607). scholarsresearchlibrary.com The reaction proceeds through an electrophilic attack of bromine on the sulfur atom of the thiourea, followed by intramolecular cyclization onto the aromatic ring and subsequent elimination of hydrogen bromide.

This method has been utilized for the synthesis of a variety of substituted 2-aminobenzothiazoles. For instance, the condensation of arylthioureas with bromine in chloroform has been a standard procedure for preparing these compounds. scholarsresearchlibrary.com A related approach involves the treatment of an appropriate aniline (B41778) with potassium thiocyanate (B1210189) to form a thiourea in situ, which is then cyclized oxidatively to the 2-aminobenzothiazole (B30445). nih.gov

| Precursor | Reagent | Conditions | Product | Reference |

| Arylthioureas | Bromine | Chloroform | 2-Aminobenzothiazoles | scholarsresearchlibrary.com |

| Substituted Aniline | Potassium Thiocyanate | Followed by oxidative cyclization | 2-Aminobenzothiazoles | nih.govsphinxsai.com |

| 1-Acyl-3-(phenyl)thioureas | Sodium Persulfate | Iron catalyst | N-Benzothiazol-2-yl-amides | organic-chemistry.org |

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the emergence of advanced techniques such as microwave-assisted synthesis, the use of novel catalysts, and one-pot multicomponent reactions for the construction of the benzothiazole scaffold.

Microwave-Assisted Synthesis Protocols for Benzothiazole Formation

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. scielo.brnih.gov The synthesis of benzothiazoles has greatly benefited from this technology.

For example, the condensation of 2-aminothiophenol with carboxylic acids can be achieved efficiently under solvent-free microwave irradiation, eliminating the need for harsh reagents like polyphosphoric acid. thieme-connect.com Similarly, microwave-assisted synthesis has been successfully applied to the condensation of 2-aminothiophenol with aldehydes and other precursors, providing rapid access to a variety of 2-substituted benzothiazoles. mdpi.comnih.gov In some cases, the use of an ionic liquid like 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) under microwave conditions offers a solvent and catalyst-free synthesis of 2-arylbenzothiazoles. organic-chemistry.org

| Reactants | Conditions | Advantages | Reference |

| 2-Aminothiophenol, Carboxylic Acids | Microwave irradiation, solvent-free | Rapid, high yield, avoids harsh reagents | thieme-connect.comnih.gov |

| 2-Aminothiophenol, Aldehydes | Phenyliodoniumbis(trifluoroacetate) (PIFA), Microwave, 80 °C, 15 min | Reduced reaction time, improved yield | mdpi.comnih.gov |

| 2-Aminothiophenol, Aromatic Aldehydes | 1-Pentyl-3-methylimidazolium bromide ([pmIm]Br), Microwave | Solvent and catalyst-free, recyclable ionic liquid | organic-chemistry.org |

| 2-Aminothiophenols, Chloroacetyl chloride | Acetic acid, Microwave, 10 min | Efficient, environmentally friendly, high yield | nih.gov |

Catalytic Methodologies in Benzothiazole Synthesis

The development of novel catalytic systems has revolutionized the synthesis of benzothiazoles, offering milder reaction conditions, higher efficiency, and greater substrate scope. A variety of catalysts, including metal-based and metal-free systems, have been explored.

For instance, a simple and green method utilizes alkyl carbonic acid, generated in situ from CO2 and an alcohol, to catalyze the reaction of 2-aminothiophenol and benzaldehyde under mild conditions. tandfonline.com Copper-catalyzed methodologies have also been developed for the synthesis of substituted benzothiazoles via the condensation of 2-aminobenzenethiols with nitriles. researchgate.net Furthermore, heterogeneous catalysts, such as SnP2O7, have been shown to be highly efficient and reusable for the condensation of 2-aminothiophenol with aromatic aldehydes, offering high yields and very short reaction times. mdpi.com

One-Pot Multicomponent Reactions for Scaffold Construction

One-pot multicomponent reactions (MCRs) have gained significant attention as they offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. nih.gov Several MCRs have been developed for the synthesis of benzothiazole derivatives.

A notable example is a one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol in the presence of n-tetrabutylammonium iodide (TBAI) to afford benzothiazoles in good yields. mdpi.com Another strategy involves a four-component reaction of 2-aminobenzothiazole, an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic secondary amine like piperidine (B6355638) or pyrrolidine (B122466) to produce functionalized 2-pyrrolidinones containing a benzothiazole unit. nih.gov These MCRs often proceed under mild conditions and allow for the rapid generation of molecular diversity. nih.gov

Regioselective Synthesis of Phenyl Substituent Variations at the 4-Position of the Benzothiazole Ring

The introduction of a phenyl group specifically at the 4-position of the benzothiazole ring requires precise control over the reaction's regiochemistry. Several synthetic strategies have been effectively employed to achieve this.

One prominent method involves the intramolecular cyclization of N-arylthioureas. nih.gov This approach is advantageous due to the ready availability of the starting materials. The regioselectivity is dictated by the substitution pattern on the aniline precursor. For instance, starting with an ortho-substituted aniline derivative allows for the controlled formation of the corresponding 4-substituted benzothiazole.

Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for the regioselective synthesis of 4-phenyl-1,3-benzothiazol-2-amine derivatives. For example, palladium-catalyzed C-H arylation can be used to introduce a phenyl group at the C4-position of a pre-formed benzothiazole ring system. diva-portal.org This method offers a direct and efficient route to the desired products. The choice of catalyst and directing group is crucial for achieving high regioselectivity. diva-portal.orgacs.org

Another approach involves the reaction of 2-haloanilines with dithiocarbamates. nih.gov The position of the halogen on the aniline ring directs the cyclization to yield the 4-substituted benzothiazole. This metal-free method is appealing from a green chemistry perspective. nih.gov

Furthermore, the synthesis of 1,4-benzothiazines from 2-aminothiophenol and α-cyano α-alkoxy carbonyl epoxides has been shown to be regioselective. acgpubs.org The nucleophilic attack of the sulfur atom on the epoxide initiates the reaction, leading to a specific ring-opening and subsequent cyclization. acgpubs.org This method provides access to 4-substituted benzothiazine derivatives, which can be further modified.

The table below summarizes various regioselective synthetic approaches for phenyl substituent variations at the 4-position.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| N-arylthioureas | RuCl3 (cat.), oxidative coupling | Substituted 2-aminobenzothiazoles | nih.gov |

| 2-Haloanilines | Dithiocarbamates | 2-Aminobenzothiazoles | nih.gov |

| 2,1,3-Benzothiadiazole (B189464) | Ir-catalyst, C-H borylation | 4-Functionalized benzothiadiazoles | diva-portal.orgacs.org |

| 2-Aminothiophenol, α-cyano α-alkoxy carbonyl epoxides | Acetonitrile, reflux | 3-Hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] researchgate.netgoogle.comthiazine-3-carboxylates | acgpubs.org |

Optimization of Reaction Conditions and Yield Enhancement Strategies in Synthetic Procedures

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its derivatives. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, significantly influence the outcome of the synthesis.

In the synthesis of 2-aminobenzothiazoles from N-arylthioureas, the choice of catalyst is critical. While ruthenium and palladium catalysts have been effective, nickel(II) salts have emerged as a more advantageous option due to their lower cost, lower toxicity, and the ability to catalyze the reaction under mild conditions in a short time, leading to yields of up to 95%. nih.gov

Solvent selection also plays a crucial role. For instance, in the photooxidative decarboxylative cross-coupling reaction between α-keto acids and 2-aminothiophenols to form 2-phenylbenzothiazole (B1203474), a mixture of 1,4-dioxane (B91453) and water was found to be the optimal solvent system. researchgate.net Switching to other solvents resulted in decreased product yields. researchgate.net

Temperature and reaction time are often interdependent. In the acid-mediated cycloisomerization for the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, increasing the reaction time from 2 to 4 hours at 100 °C significantly improved the yield from 59% to 99%. nih.gov Similarly, in the one-pot, three-component synthesis of 3,4-dihydroquinazolines, optimizing the stoichiometry of reactants and the reaction temperature was key to achieving a high yield of 97%. acs.org

The use of microwave irradiation has also been explored as a strategy to enhance reaction rates and yields. nih.gov Furthermore, solid-phase synthesis protocols have been developed for the preparation of 2-aminobenzothiazole libraries, offering advantages in terms of purification and automation. nih.gov

The following table details the optimization of various reaction parameters to enhance yields in the synthesis of benzothiazole derivatives.

| Reaction Type | Optimized Parameter | Condition | Yield | Reference |

| Ni(II)-catalyzed synthesis of 2-aminobenzothiazoles | Catalyst | Ni(II) salts | Up to 95% | nih.gov |

| Photooxidative decarboxylative cross-coupling | Solvent | 1,4-dioxane/H2O | 88% | researchgate.net |

| Acid-mediated cycloisomerization | Reaction Time | 4 hours | 99% | nih.gov |

| DBU-catalyzed three-component synthesis | Base | 0.5 equiv. DBU | 95% | researchgate.net |

| One-pot three-component synthesis of 3,4-dihydroquinazolines | Stoichiometry and Temperature | 1.3 equiv of reactant at 60 °C | 97% | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Signal Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments. The chemical shift (δ) of a proton is influenced by the electron density around it. In 4-Phenyl-1,3-benzothiazol-2-amine, the aromatic protons of the benzothiazole (B30560) and phenyl rings, as well as the amine protons, exhibit characteristic chemical shifts.

The protons on the benzothiazole ring typically appear in the range of δ 7.0-8.0 ppm. The exact positions depend on their location relative to the nitrogen and sulfur atoms and any substitution. For instance, in related 2-aminobenzothiazole (B30445) structures, the aromatic protons of the benzo group are observed as multiplets in this region chemicalbook.com. The protons of the phenyl group at the 4-position are also expected in the aromatic region, typically between δ 7.2 and 7.8 ppm. The integration of these signals would correspond to the number of protons on each ring. The amine (-NH₂) protons usually appear as a broad singlet, and their chemical shift can vary significantly depending on the solvent, concentration, and temperature. In similar structures like 2-amino-4-phenylthiazole, the amine protons give a signal at around δ 7.13 ppm as a singlet rsc.org.

A hypothetical ¹H NMR data table for this compound, based on data from analogous compounds, is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (Benzothiazole) | 7.0 - 8.0 | Multiplet | - |

| Aromatic-H (Phenyl) | 7.2 - 7.8 | Multiplet | - |

| -NH₂ | Variable (e.g., ~7.1) | Singlet (broad) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and Carbon Connectivity

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all carbon signals.

For this compound, the carbon atoms of the benzothiazole and phenyl rings will resonate in the aromatic region, typically between δ 110 and 160 ppm. The quaternary carbons, such as C2 (attached to the amino group and nitrogen), C3a, and C7a of the benzothiazole ring, and the carbon of the phenyl ring attached to the benzothiazole, will generally show weaker signals. The C2 carbon is expected to be significantly downfield due to its attachment to two heteroatoms (N and S) and the amino group. In 2-amino-4-phenylthiazole, the C2 carbon appears at δ 168.8 ppm, while the phenyl carbons are observed between δ 126.0 and 135.4 ppm rsc.org. The carbons of the benzothiazole moiety would have shifts influenced by the fused ring system.

A representative ¹³C NMR data table for this compound, extrapolated from related compounds, is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (Benzothiazole) | ~168 |

| Aromatic-C (Benzothiazole) | 110 - 155 |

| Aromatic-C (Phenyl) | 125 - 140 |

Two-Dimensional NMR Techniques for Elucidating Complex Structures

While ¹H and ¹³C NMR provide fundamental structural information, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous signal assignment. Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, helping to trace the connectivity of protons within the phenyl and benzothiazole rings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons, which is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For instance, an HMBC experiment could show a correlation between the amine protons and the C2 carbon of the benzothiazole ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Absorption Bands Interpretation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

In the FTIR spectrum of this compound, several key absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is a characteristic band and is usually observed in the range of 1615-1650 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings can provide information about the substitution pattern and are found in the 690-900 cm⁻¹ region. mdpi.comresearchgate.net

A table summarizing the expected FTIR absorption bands for this compound is presented below.

| Vibrational Mode | Expected Absorption Band (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 |

| C=N stretch (thiazole) | 1615 - 1650 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-N stretch | 1250 - 1350 |

| Aromatic C-H out-of-plane bend | 690 - 900 |

| C-S stretch | 600 - 800 |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would provide valuable information about the aromatic ring systems and the C-S bond. The symmetric breathing vibrations of the phenyl and benzothiazole rings are often strong in the Raman spectrum. The C-S stretching vibration, which can be weak in the FTIR spectrum, may show a more prominent band in the Raman spectrum. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. Theoretical calculations using Density Functional Theory (DFT) can be employed to simulate the Raman spectrum and aid in the assignment of the observed bands. core.ac.ukresearchgate.net

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of this compound and for elucidating its fragmentation pathways. This technique provides the high accuracy needed to confirm the elemental composition of the molecule.

For related benzothiazole derivatives, HRMS with electrospray ionization (ESI+) has been effectively used to confirm molecular formulas. For instance, the calculated m/z for a derivative, C26H21ClF3N3O3S2 + H, was found to be 580.0738, with the experimental value being a close 580.0733. nih.gov Another derivative, C27H21F6N3O3S2 + H, had a calculated m/z of 614.1001 and a found value of 614.0996. nih.gov These examples highlight the precision of HRMS in confirming the molecular composition of complex organic molecules.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While a specific fragmentation pattern for this compound is not detailed in the provided results, general fragmentation behaviors of related structures, such as N-{[ (4-bromophenyl)amino ] carbonothioyl} benzamide, involve characteristic cleavages of amide and thiourea (B124793) moieties. researchgate.net For 2-phenyl-benzothiazole, the molecular formula is C13H9NS with a molecular weight of 211.282. nist.gov The analysis of fragmentation patterns helps in identifying the stable structural motifs within the molecule.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for Benzothiazole Analogs

| Compound | Calculated m/z | Found m/z | Ionization Mode |

|---|---|---|---|

| C26H21ClF3N3O3S2 + H | 580.0738 | 580.0733 | ESI+ |

| C27H21F6N3O3S2 + H | 614.1001 | 614.0996 | ESI+ |

| C13H10FN3NaO2S2 + Na+ | 246.0091 | 246.0086 | ESI |

| C13H10BrN3NaO2S2 + Na+ | 361.9795 | 361.9802 | ESI |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is a key technique for investigating the electronic transitions and chromophoric systems within this compound. The absorption of UV-Vis light promotes electrons from lower to higher energy molecular orbitals, and the wavelengths of these absorptions are characteristic of the molecule's conjugated systems.

The UV-Vis spectrum of benzothiazole derivatives is influenced by the molecular structure, including the nature of the aromatic or heteroaromatic systems attached to the benzothiazole core and their substitution patterns. researchgate.net For example, the UV spectrum of benzothiazole itself shows three bands at 220, 250, and 285 nm. researchgate.net The introduction of a phenyl group and other substituents can cause shifts in these absorption bands.

In a study of a mixture containing benzothiazol-2-amine and 4-vinylbenzaldehyde (B157712), the UV absorption spectrum was recorded, indicating the electronic transitions within the components. researchgate.net For novel dipeptides containing a benzothiazole moiety, the absorption band was observed to range from 255 nm to 345 nm. mdpi.com The electronic transitions are typically π–π* and n–π* transitions. The presence of triphenylamine, thiophene, or benzothiazole moieties in related imine structures is known to enhance optical properties in the UV-Vis range. nih.gov The chromophore, the part of the molecule responsible for its color, can be analyzed by observing how different structural modifications affect the absorption spectrum. For instance, increasing the number of electron-accepting branches in a triphenylamine-based chromophore can lead to a blue-shift in the absorption and emission bands. researchgate.net

Table 2: UV-Vis Absorption Maxima for Selected Benzothiazole Derivatives

| Compound/System | Absorption Maxima (λmax, nm) | Solvent |

|---|---|---|

| Benzothiazole | 220, 250, 285 | Not specified |

| 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazole | 359 | Not specified |

| 2-(5'-(p-methoxyphenyl)-2'-thienyl)-1,3-benzothiazole | 372 | Ethanol |

| Boc-Phe-Phe-Bz Dipeptide | 255-345 | Ethanol |

| Benzothiazol-2-amine and 4-vinylbenzaldehyde mixture | Not specified | Buffered at pH 7 |

X-ray Diffraction Analysis for Solid-State Structural Determination and Crystal Packing

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

For a derivative, (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline, the molecule was found to be almost planar. iucr.org The central benzene ring is inclined to the benzothiazole ring and the diethylaniline ring by 4.05 (13)° and 5.05 (13)°, respectively. iucr.org In the crystal, molecules are linked by C—H⋯π interactions, forming layers. iucr.org

Table 3: Selected Crystallographic Data for a Benzothiazole Derivative

| Parameter | Value |

|---|---|

| Compound | 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol |

| Formula | C20H16N2OS |

| Molecular Weight | 332.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3260 (4) |

| b (Å) | 5.7940 (1) |

| c (Å) | 24.2246 (6) |

| β (°) | 121.546 (1) |

| Volume (ų) | 1593.99 (7) |

| Z | 4 |

| Temperature (K) | 200 |

Computational Chemistry and Theoretical Investigations of 4 Phenyl 1,3 Benzothiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of complex molecules like 4-Phenyl-1,3-benzothiazol-2-amine. These calculations provide a detailed understanding of the molecule's stability, electronic properties, and reactive behavior.

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of a molecule. For derivatives of 2-phenylbenzothiazole (B1203474), conformational analysis often involves varying the dihedral angle between the benzothiazole (B30560) and phenyl rings. mdpi.com Studies on similar structures, such as 2-(4-methoxyphenyl)benzo[d]thiazole, have employed methods like HF and B3LYP with a 6–311G(d,p) basis set for geometry optimization. mdpi.com

In the case of a related compound, (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline, the molecule is nearly planar, with the central benzene (B151609) ring being slightly inclined to the benzothiazole ring system by a dihedral angle of 4.05 (13)°. researchgate.netiucr.org Similarly, for 2-{4-(1,3-Benzothiazol-2-yl)phenylamino}acetic acid, the dihedral angle between the benzothiazole unit and the benzene ring is a mere 3.11 (2)°. nih.gov For 2-(2′-aminophenyl)benzothiazole, the angle between the benzothiazole plane and the phenyl ring is in the range of 4.1–5.4°. mdpi.com This near-coplanarity suggests significant electronic delocalization across the molecular framework. iucr.org

Table 1: Selected Dihedral Angles from Conformational Analysis

| Compound | Dihedral Angle (°) |

| (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline | 4.05 (13) |

| 2-{4-(1,3-Benzothiazol-2-yl)phenylamino}acetic acid | 3.11 (2) |

| 2-(2′-aminophenyl)benzothiazole | 4.1–5.4 |

| (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine | 3.804 (12) |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Charge Transfer Dynamics

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic transitions and reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and reactivity. mdpi.com

For benzothiazole derivatives, the HOMO-LUMO energy gaps are typically in the range of 4.46–4.73 eV. mdpi.com A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer. researchgate.net For instance, in a study of various benzothiazole derivatives, the compound with the lowest energy gap (4.46 eV) was predicted to be the most reactive. mdpi.com The HOMO is generally located over the electron-donating parts of the molecule, while the LUMO is situated on the electron-accepting regions, indicating the pathways for charge transfer upon electronic excitation. espublisher.com

Table 2: Frontier Molecular Orbital (FMO) Data for Representative Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole Derivative 1 | - | - | 4.71 |

| Benzothiazole Derivative 2 | - | - | 4.62 |

| Benzothiazole Derivative 3 | - | - | 4.64 |

| Benzothiazole Derivative 4 | - | - | 4.46 |

| Benzothiazole Derivative 5 | - | - | 4.73 |

Molecular Electrostatic Potential (MESP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. scirp.org This is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net In MESP maps, regions of negative potential (typically colored in shades of red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) denote electron-deficient areas, which are susceptible to nucleophilic attack. scirp.orgresearchgate.net For benzothiazole derivatives, the nitrogen and sulfur atoms of the thiazole (B1198619) ring are often identified as nucleophilic centers, while the hydrogen atoms of the amino group can be electrophilic sites. scirp.org

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. d-nb.info This method is extensively used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.gov For instance, benzothiazole derivatives have been docked into the active sites of enzymes like VEGFR-2 and BRAF kinase to predict their binding modes and affinities. nih.gov The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a rationale for the observed biological activity. nih.gov

Derivation and Analysis of Quantum Chemical Parameters

From the energies of the frontier molecular orbitals, several quantum chemical parameters can be derived to further quantify the reactivity and stability of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron from the HOMO.

Electron Affinity (A): The energy released when an electron is added to the LUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These parameters provide a quantitative basis for comparing the reactivity of different compounds. researchgate.net

Excited State Calculations (e.g., Time-Dependent DFT) for Photophysical Property Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their photophysical properties, such as absorption and emission spectra. cmu.ac.thsci-hub.st For fluorescent molecules like many benzothiazole derivatives, TD-DFT can calculate the energies of electronic transitions, which correspond to the wavelengths of light absorbed and emitted. mdpi.comsci-hub.st These calculations can also provide insights into phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to large Stokes shifts, a desirable property for fluorescent probes. mdpi.com By simulating the effects of different substituents on the electronic structure, TD-DFT can guide the design of new molecules with tailored photophysical properties. sci-hub.st

Theoretical Studies on Molecular Stability and Protonic Affinity

Theoretical investigations, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to examine the intricacies of molecular structure and reactivity. For this compound, computational studies have centered on its tautomeric equilibrium and protonation sites, which are fundamental to its chemical behavior. sciencepublishinggroup.com

A significant aspect of the molecular stability of this compound involves the potential for tautomerism. Tautomers are isomers of a compound that readily interconvert, and in this case, the equilibrium between the amine and imine forms is of particular interest. sciencepublishinggroup.com Theoretical calculations have been performed to determine the relative stability of these two forms. sciencepublishinggroup.com

The amine tautomer is characterized by an amino group (-NH2) attached to the phenyl ring, while the imine tautomer features a double bond between the phenyl ring's carbon and the nitrogen atom, with a hydrogen atom relocated to the benzothiazole ring's nitrogen. sciencepublishinggroup.com By calculating thermodynamic parameters such as enthalpy and Gibbs free energy, researchers can predict which tautomer is more stable under given conditions. sciencepublishinggroup.com

The results from these theoretical studies consistently show that the amine tautomer of this compound is more stable than its imine counterpart. sciencepublishinggroup.com This is evidenced by the lower thermodynamic energy values calculated for the amine form. sciencepublishinggroup.com Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is larger for the amine tautomer, which is another indicator of its greater stability. sciencepublishinggroup.com

The following table summarizes the calculated thermodynamic energies, energy gaps, and dipole moments for the amine and imine tautomers of this compound, referred to in the source study as BTa. sciencepublishinggroup.com

| Tautomer | Enthalpy (kJ/mol) | Gibbs Free Energy (kJ/mol) | Energy Gap (eV) | Dipole Moment (Debye) |

| BTa-amine | -2980.8 | -4046.1 | 4.11 | 3.26 |

| BTa-imine | -2968.4 | -4034.5 | 3.19 | 6.20 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The protonic affinity of a molecule describes its ability to accept a proton (H+). In the case of this compound, there are multiple nitrogen atoms that could potentially be protonated. Theoretical calculations are instrumental in identifying the most likely site of protonation by determining the proton affinity at each of these sites. sciencepublishinggroup.com

Studies have shown that the sp2 hybridized nitrogen atom within the benzothiazole ring (N1) is the most probable site for protonation. sciencepublishinggroup.com This is because it is the most nucleophilic center in the molecule. sciencepublishinggroup.com The proton affinity values calculated for the different nitrogen atoms confirm that the N1 position is the most basic. sciencepublishinggroup.com These findings are crucial for understanding how the molecule might interact with acidic environments, which is particularly relevant in biological systems and in the design of new synthetic routes. sciencepublishinggroup.com

Photophysical Properties and Luminescent Behavior

Absorption and Emission Spectroscopy Profiles in Various Media

The absorption and emission spectra of benzothiazole (B30560) derivatives are influenced by the solvent polarity. For instance, triphenylamine–benzothiazole derivatives show solvent polarity-dependent characteristics. In nonpolar solvents like toluene, these compounds typically exhibit locally excited (LE) state fluorescence, while in polar solvents such as dimethylformamide (DMF), they can display twisted intramolecular charge-transfer (TICT) state fluorescence at longer wavelengths. acs.org For example, N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine shows an emission maximum at 432 nm in toluene, which shifts to 501 nm in DMF. acs.org

Similarly, π-conjugated phenylethynyl-2,1,3-benzothiadiazole derivatives with strong electron-donating substituents demonstrate pronounced solvatochromic behavior, with high fluorescence quantum yields in apolar solvents and lower yields in polar media. rsc.org This behavior is indicative of a strong intramolecular charge transfer (ICT) character in the excited state. rsc.org The absorption spectra of these compounds, however, are generally less affected by solvent polarity. acs.org

Fluorescence and Phosphorescence Characteristics and Emission Maxima

The fluorescence and phosphorescence of benzothiazole derivatives are closely tied to their molecular structure and the possibility of phenomena like excited-state intramolecular proton transfer (ESIPT). In derivatives capable of ESIPT, such as those with a hydroxyl group ortho to the benzothiazole linkage, dual emission can be observed. This consists of a higher-energy band from the enol tautomer and a lower-energy, large Stokes shifted band from the keto tautomer formed in the excited state. rsc.org

For derivatives of 2-(2′-aminophenyl)benzothiazole, the introduction of substituents can tune the emission maximum. For example, substituting with an amino group can red-shift the emission, while a cyano group can also alter the emission wavelength. mdpi.com Some phosphinoamines based on 4-amino-2,1,3-benzothiadiazole exhibit both fluorescence and phosphorescence, with a major fluorescence band observed between 519–536 nm and a minor phosphorescence band at around 840 nm. nih.gov

Table 1: Emission Maxima of Selected Benzothiazole Derivatives

| Compound | Solvent | Emission Maximum (nm) | Reference |

|---|---|---|---|

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine | Toluene | 432 | acs.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine | DMF | 501 | acs.org |

| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) nanoparticle suspension | Water | 425 | rsc.org |

| 2-(2′-Tosylaminophenyl)benzothiazole | N/A | 555 | mdpi.com |

Absolute Quantum Yield Determinations and Luminescent Efficiency

The fluorescence quantum yield (Φf) of benzothiazole derivatives is highly sensitive to their molecular structure and environment. For instance, a series of benzothiazole-difluoroborates showed that the quantum yield can be tuned from nearly zero to almost 100% by changing the substitution pattern on the isomeric molecules. nih.govrsc.org Specifically, placing a methoxy (B1213986) group on the phenyl ring generally enhances brightness, while a trifluoromethyl group on the benzothiazole moiety also increases the quantum yield. nih.gov

In the solid state, some phosphinoamines based on 4-amino-2,1,3-benzothiadiazole derivatives have been reported to have quantum yields as high as 93%. nih.gov The quantum yield of N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) as a nanoparticle suspension in water was found to be 0.124. rsc.org Doping these compounds into a polymer matrix like PMMA can also result in respectable quantum yields, with values of 0.25, 0.30, and 0.22 reported for BPO and its hydroxylated analogues. rsc.org

Table 2: Fluorescence Quantum Yields of Selected Benzothiazole Derivatives

| Compound/System | Quantum Yield (Φf) | Reference |

|---|---|---|

| Benzothiazole-difluoroborate (CF3/OMe) | 98.0% | nih.gov |

| Solid-state sulphide of a 1,3-phosphinoamine based on 4-amino-2,1,3-benzothiadiazole | 93% | nih.gov |

| BPO nanoparticle suspension in water | 12.4% | rsc.org |

| BPO in PMMA film | 25% | rsc.org |

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in Related Systems

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process observed in many benzothiazole derivatives that possess an intramolecular hydrogen bond, typically involving a hydroxyl or amino group in the 2'-position of the phenyl ring. mdpi.com This process involves the transfer of a proton in the excited state to form a transient tautomer, which then relaxes to the ground state via fluorescence, resulting in a large Stokes shift. nih.govacs.org

The ESIPT process in amino-type systems, such as derivatives of 2-(2′-aminophenyl)benzothiazole, can be modulated by introducing electron-donating or withdrawing groups. acs.org This allows for the tuning of the ESIPT reaction from being thermodynamically unfavorable to a rapid and efficient process. acs.org Studies have shown that a stronger N-H···N hydrogen bond generally leads to a faster ESIPT rate. acs.org Following ESIPT, some of these molecules can undergo rotational isomerization. nih.govacs.org

Aggregation-Induced Emission (AIE) Effects and Solid-State Luminescence

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. nih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay. rsc.org

Several benzothiazole derivatives have been designed to exhibit AIE. For example, a benzothiazole-based probe showed enhanced blue emission in a mixed solvent system of THF and water, which was ascribed to the enolic emission of the benzothiazole chromophore. nih.gov In the dried aggregated state, the same probe exhibited green emission due to its keto form. nih.gov The solid-state fluorescence of triphenylamine, carbazole, and tetraphenylethylene-functionalized benzothiadiazole derivatives has also been investigated, revealing bright yellowish-green emissions in the solid state. mdpi.com

Influence of Substituents and Molecular Geometry on Photophysical Attributes

Substituents and molecular geometry play a crucial role in determining the photophysical properties of 4-phenyl-1,3-benzothiazol-2-amine and its analogs. The introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission characteristics. rsc.orgnih.gov For instance, in a series of benzothiazole-difluoroborates, substituting with an electron-donating methoxy group on the phenyl ring leads to a bathochromic shift in absorption of about 20-30 nm. nih.gov

The planarity between the benzothiazole and phenyl rings also affects the photophysical properties. A more planar conformation can enhance conjugation and influence the energy levels of the molecule. In some derivatives, the angle between the benzothiazole plane and the phenyl ring is nearly planar, while in others, it can be twisted by up to 20 degrees, which can impact the strength of intramolecular hydrogen bonds and subsequent photophysical processes like ESIPT. mdpi.com The rotation of the phenyl ring is a recognized deactivation pathway that can be influenced by substituents. nih.gov

Charge Transfer Transitions and Their Role in Photoluminescence

Intramolecular Charge Transfer (ICT) is a key process governing the photoluminescence of many donor-acceptor substituted benzothiazole derivatives. Upon photoexcitation, an electron can be transferred from the electron-donating part of the molecule to the electron-accepting part, leading to a charge-separated excited state. The stability of this ICT state is highly dependent on the solvent polarity. acs.org

In push-pull type systems, such as phenylethynyl-2,1,3-benzothiadiazole derivatives with strong electron-donating groups, a strong ICT character is observed in the excited state. rsc.org This often leads to a large Stokes shift and solvatochromic fluorescence. In some cases, the initially formed locally excited (LE) state can evolve into a twisted intramolecular charge-transfer (TICT) state, especially in polar solvents. This TICT state is often associated with non-radiative decay, leading to fluorescence quenching. acs.orgacs.org The benzothiazole moiety itself can act as a strong electron-withdrawing group in these charge transfer systems. nih.gov

Reactivity Profiles and Derivatization Strategies of 4 Phenyl 1,3 Benzothiazol 2 Amine

Amine Group Reactivity: Acylation, Alkylation, and Condensation Reactions

The exocyclic amine group at the 2-position of the benzothiazole (B30560) ring is a primary site for functionalization. Its nucleophilic nature allows for a variety of reactions, including acylation, alkylation, and condensation.

Acylation: The amine group readily undergoes acylation with acyl chlorides or carboxylic acids to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction of 2-amino-4-phenyl-1,3-thiazole with chloroacetyl chloride yields 2-(2′-chloroacetyl)-amino-4-phenyl-1,3-thiazole. researchgate.net Similarly, acylation with various benzoyl chlorides can introduce different substituted phenyl groups to the amide nitrogen. jetir.org

Alkylation: Alkylation of the amine group can be achieved using various alkylating agents. N-alkylation of substituted 2-amino benzothiazoles can be performed with 1,4-bis(bromomethyl)benzene (B118104) in the presence of a catalyst. aip.org The reaction of 2-amino-1,3-benzothiazole with α-iodo methyl ketones proceeds via N-alkylation of the endocyclic nitrogen atom, followed by intramolecular cyclization. nih.gov It has been observed that for substrates with electron-withdrawing groups, dialkylation products may not form, with the monoalkylated product being the major one over time. nih.gov

Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases. nih.gov For example, 2-aminobenzothiazole (B30445) derivatives react with various aromatic aldehydes to yield Schiff bases. medwinpublishers.com These reactions are typically catalyzed by an acid or base and involve the formation of a hemiaminal intermediate which then dehydrates to form the stable imine. mdpi.com The condensation of 2-aminothiophenols with carboxylic acids or their derivatives is a common method for synthesizing 2-substituted benzothiazoles. nih.gov

Table 1: Examples of Amine Group Reactivity

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 2-Amino-4-phenyl-1,3-thiazole | Chloroacetyl chloride | Acylation | 2-(2′-chloroacetyl)-amino-4-phenyl-1,3-thiazole researchgate.net |

| Substituted 2-amino benzothiazoles | 1,4-bis(bromomethyl)benzene | Alkylation | N-alkylated derivatives aip.org |

| 2-Amino-1,3-benzothiazole | α-Iodo methyl ketones | Alkylation/Cyclization | Benzothiazolium salts nih.gov |

| 2-Aminobenzothiazole derivatives | Aromatic aldehydes | Condensation | Schiff bases medwinpublishers.com |

| 2-Aminothiophenols | Carboxylic acids | Condensation | 2-Substituted benzothiazoles nih.gov |

Electrophilic Aromatic Substitution on the Benzothiazole and Phenyl Rings

Electrophilic aromatic substitution (EAS) reactions can occur on both the benzothiazole and the phenyl rings of 4-Phenyl-1,3-benzothiazol-2-amine. The regioselectivity of these reactions is dictated by the electronic nature of the substituent groups on each ring.

The benzothiazole ring system is generally electron-deficient, making electrophilic substitution challenging. However, the fused benzene (B151609) ring can undergo substitution, with the position of attack influenced by the existing substituents. The amine group at the 2-position is an activating group and an ortho-, para-director. uci.edu Conversely, the thiazole (B1198619) portion of the benzothiazole ring deactivates the attached benzene ring towards EAS.

The phenyl ring at the 4-position is also susceptible to electrophilic attack. The directing effect of the benzothiazole substituent on the phenyl ring will determine the position of substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. youtube.com The conditions for these reactions need to be carefully controlled to achieve the desired regioselectivity and avoid polysubstitution.

The interplay of activating and deactivating groups on both aromatic systems can lead to complex substitution patterns. For instance, in a system with two connected benzene rings, the electrophile will preferentially add to the more activated ring. youtube.com

Nucleophilic Substitution Reactions and Their Scope

While electrophilic substitution is more common for aromatic rings, nucleophilic aromatic substitution (SNA_r) can occur on the benzothiazole ring, particularly when it is substituted with strong electron-withdrawing groups. The electron-deficient nature of the benzothiazole nucleus makes it susceptible to attack by nucleophiles.

The scope of nucleophilic substitution on the this compound core itself is not extensively documented in the provided context. However, related structures provide insights. For example, pyrrolo[2,1-c] nih.govnih.govbenzothiazines undergo nucleophile-induced ring contraction, which involves the cleavage of a sulfur-carbon bond within the benzothiazine moiety by a nucleophile. nih.gov This suggests that under certain conditions, the thiazole ring of the benzothiazole could be susceptible to nucleophilic attack, potentially leading to ring-opening or rearrangement reactions.

Metalation and C-H Functionalization Approaches for Regioselective Derivatization

Direct C-H functionalization has emerged as a powerful tool for the regioselective derivatization of heterocyclic compounds, including benzothiazoles. These methods avoid the need for pre-functionalized starting materials and offer a more atom-economical approach to synthesis.

Metal-catalyzed C-H activation allows for the introduction of various functional groups at specific positions on the benzothiazole or phenyl rings. For instance, iridium-catalyzed C-H borylation can be used to introduce boryl groups at specific positions on the 2,1,3-benzothiadiazole (B189464) ring, which can then be further functionalized. nih.gov While this example is for a related isomer, similar strategies could potentially be applied to 1,3-benzothiazoles.

The use of directing groups can control the regioselectivity of C-H functionalization. The amine group or other functionalities can coordinate to a metal catalyst, directing the C-H activation to a nearby position. This approach allows for precise control over the site of derivatization. For example, the functionalization of pyrrole (B145914) can be directed to either the C2 or C5 position depending on the reaction conditions. youtube.com

Strategies for Hybrid Molecule Synthesis with Other Heterocyclic Systems (e.g., thiadiazoles, triazoles)

Hybrid molecules, which combine two or more different heterocyclic scaffolds, often exhibit enhanced biological activity due to the synergistic effects of the individual components. The this compound core is a valuable building block for the synthesis of such hybrids.

Thiadiazole Hybrids: The amine group of this compound can be used as a starting point for the construction of a thiadiazole ring. For example, reaction with carbon disulfide followed by subsequent steps can lead to the formation of a 1,3,4-thiadiazole (B1197879) ring fused or linked to the benzothiazole core. nih.gov One-pot multicomponent reactions are also employed to synthesize thiadiazole-containing molecular hybrids. nih.gov

Triazole Hybrids: The synthesis of 1,2,3-triazole hybrids often utilizes the "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This involves converting the amine group of the benzothiazole into an azide, which then reacts with a terminal alkyne to form the triazole ring. This strategy allows for the efficient and regioselective synthesis of a wide range of benzothiazole-triazole hybrids. nih.gov Similarly, 1,2,4-triazole (B32235) derivatives can be synthesized and subsequently linked to the benzothiazole scaffold. nih.gov

Table 2: Examples of Hybrid Molecule Synthesis

| Heterocyclic System | Synthetic Strategy | Key Intermediates/Reactions | Reference |

| 1,3,4-Thiadiazole | Multicomponent reaction | 5-substituted phenyl-1,3,4-thiadiazol-2-amines, benzaldehydes, mercaptoacetic acid | nih.gov |

| 1,3,4-Thiadiazole | Reaction with carbon disulfide | Formation of dithiocarbamate, followed by cyclization | nih.gov |

| 1,2,3-Triazole | Click Chemistry (CuAAC) | Azide and alkyne functionalized benzothiazoles | researchgate.netnih.gov |

| 1,2,4-Triazole | Condensation reactions | Aminotriazoles condensed with aldehydes | nih.gov |

Formation of Schiff Bases and Related Imine Derivatives

The reaction of the 2-amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is a fundamental transformation for creating new derivatives. researchgate.net

The formation of Schiff bases is typically carried out by refluxing the aminobenzothiazole and the carbonyl compound in a suitable solvent, often with catalytic amounts of acid or base. alayen.edu.iq A wide variety of aromatic and heteroaromatic aldehydes can be used, leading to a diverse library of Schiff base derivatives. medwinpublishers.com For instance, novel Schiff bases have been synthesized from the condensation of 4,6-difluoro-2-amino benzothiazole with various aromatic aldehydes. medwinpublishers.com

These imine derivatives are not just final products but can also serve as intermediates for further transformations. The C=N double bond can be reduced to form a secondary amine, or it can participate in cycloaddition reactions to generate new heterocyclic rings.

Molecular Interaction Studies and Structure Activity Relationship Sar Principles

Theoretical Frameworks for Molecular Interactions

The biological activity of a compound is predicated on its ability to interact with a specific molecular target, typically a protein or enzyme. These interactions are governed by fundamental physicochemical principles.

Molecular docking and in-silico studies are pivotal in elucidating the binding modes of benzothiazole (B30560) derivatives with their biological targets. These computational methods predict the preferred orientation of a ligand within the binding site of a target protein and estimate the strength of the interaction, often expressed as binding energy.

Derivatives of the 4-Phenyl-1,3-benzothiazol-2-amine scaffold have been investigated as inhibitors of various enzymes implicated in disease. For instance, benzothiazole-phenyl analogs have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes targeted for pain and inflammation management. nih.govresearchgate.netescholarship.org SAR studies on these analogs revealed that substitutions on the phenyl ring are well-tolerated by the enzymes. researchgate.netescholarship.org

In the context of cancer therapy, benzothiazole derivatives have been designed and evaluated as inhibitors of key signaling proteins. Molecular docking studies have explored their interactions with targets such as:

VEGFR-2 and BRAF Kinase: Certain benzothiazole-thiadiazole hybrids have shown potent inhibitory activity against both VEGFR-2 and BRAF kinase. nih.gov Molecular docking revealed that the most active compounds fit well into the ATP-binding sites of these kinases, forming critical hydrogen bonds and hydrophobic interactions. nih.gov

FOXM1: Novel benzothiazole-thiazolidinedione derivatives were evaluated as potential inhibitors of the FOXM1 DNA binding domain. nih.gov Docking studies indicated binding energies ranging from -5.8 to -6.8 kcal/mol, highlighting the potential for these compounds to disrupt FOXM1 activity. nih.gov

Methionyl-tRNA Synthetase (MRS): In-silico analysis of a related compound, 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one, against MRS showed interactions primarily through steric hindrance, which differed from the hydrogen bonding observed with the native ligand. ubaya.ac.id

The crystal structure of a related compound, 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol, shows that the benzothiazole moiety is essentially coplanar with the aniline (B41778) substituent, while an attached phenol (B47542) group is nearly perpendicular. nih.gov This conformational information is vital for understanding how different parts of the molecule can orient themselves to fit into a target's binding pocket.

| Compound Class | Molecular Target | Reported Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Benzothiazole-Thiazolidinedione Derivatives | FOXM1 | -5.8 to -6.8 | Interactions within the DNA binding domain. nih.gov |

| Benzothiazole-Thiadiazole Hybrids | VEGFR-2 / BRAF Kinase | Not specified | Binding within the kinase ATP-binding site. nih.gov |

| 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one | Methionyl-tRNA Synthetase (MRS) | -76.04 (Rerank Score) | Primarily steric interactions. ubaya.ac.id |

Enthalpic contributions (ΔH) are primarily driven by the formation of favorable non-covalent interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces between the ligand and the target. The formation of these bonds releases energy, resulting in a negative (favorable) enthalpy change.

While specific thermodynamic data for this compound is not widely published, the principles remain applicable. For any of its derivatives, the binding affinity will be a balance between the enthalpic gain from forming strong interactions with the target and the entropic cost of restricting the molecule's flexibility, offset by the favorable entropy gain from desolvation. nih.govnih.gov Studies on other systems have shown that changes in the solvent accessibility of a binding site due to mutations or conformational shifts can significantly impact the entropic contribution to binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

QSAR models are built by calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecule's structure and properties. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build the QSAR equation. researchgate.netresearchgate.net

Key classes of descriptors used in QSAR studies of benzothiazole derivatives include:

Physicochemical Descriptors: These include parameters like LogP (lipophilicity), molecular weight, and molar refractivity. For instance, studies have shown that physicochemical properties largely influence the cytotoxic activity of benzothiazole derivatives. researchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using semi-empirical or density functional theory (DFT) methods. researchgate.net

Topological and Steric Descriptors: These parameters describe the size, shape, and connectivity of the molecule.

A QSAR model for benzothiazole derivatives with cytotoxic activity found that the presence of trifluoromethyl groups was correlated with strong activity, suggesting this functional group is linked to binding affinity. researchgate.net Another QSAR study on N-substituted 4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols showed that the chemical shifts of hydroxyl protons and thiadiazole ring carbons in NMR spectra were decisive descriptors for predicting antiproliferative activity. nih.gov

| Descriptor Class | Example Parameters | Relevance |

|---|---|---|

| Physicochemical | XlogP, Molar Refractivity | Describes lipophilicity and bulk, influencing membrane permeability and binding. nih.gov |

| Electronic | HOMO/LUMO Energy, Dipole Moment | Relates to the molecule's reactivity and ability to participate in polar interactions. researchgate.net |

| Topological | Kappa Indices (e.g., kappa2) | Quantifies molecular shape and branching. nih.gov |

| Quantum Chemical | Heat of Formation, Total Energy | Provides insight into the molecule's stability. researchgate.net |

A validated QSAR model serves as a powerful predictive tool. It allows researchers to estimate the biological activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com This significantly accelerates the drug discovery process by focusing resources on compounds with a higher probability of success. nih.gov

For example, SAR and QSAR studies on benzothiazole-phenyl analogs guided the exploration of different substituents to optimize dual inhibition of sEH and FAAH. researchgate.netnih.gov Similarly, QSAR models developed for benzothiazole derivatives with anticancer activity can be used to predict the antiproliferative potency of new analogs, guiding rational structural modifications to enhance efficacy. researchgate.netresearchgate.net The models can highlight which positions on the benzothiazole scaffold are sensitive to modification and what types of substituents (e.g., electron-donating or withdrawing) are likely to improve activity.

Conformational Dynamics and Flexibility in Molecular Recognition

Molecular recognition is not a static "lock-and-key" process but a dynamic one, where both the ligand and the target protein exhibit flexibility. The ability of a molecule like this compound to adopt different conformations is crucial for it to successfully fit into the binding site of its target.

The crystal structure of a related derivative demonstrated a significant dihedral angle between the benzothiazole system and a substituent group, confirming the molecule's inherent conformational flexibility. nih.gov This flexibility allows the molecule to adapt its shape to match the topology of the binding pocket. Molecular docking algorithms account for this by sampling various possible conformations of the ligand within the binding site to find the most energetically favorable pose.

The contribution of conformational entropy to the kinetics of chemical reactions has also been noted, suggesting that a molecule's conformational heterogeneity is an important factor in its reactivity and binding. nih.gov Therefore, a comprehensive understanding of the conformational landscape of this compound and its analogs is essential for accurately predicting their interactions with biological targets and for designing next-generation inhibitors.

Research on this compound Remains Limited

An extensive review of available scientific literature reveals a notable scarcity of specific research focused on the chemical compound This compound . While the broader class of phenylbenzothiazoles is the subject of considerable study, particularly in the development of therapeutic agents, the specific isomer with a phenyl group at the 4-position and an amine at the 2-position is not prominently featured in molecular interaction and structure-activity relationship (SAR) studies.

The majority of published research centers on the isomeric scaffold, 2-phenyl-1,3-benzothiazole , and its derivatives. This class of compounds, often derivatized at the 2-phenyl ring, has been extensively investigated for various biological activities. For instance, derivatives of 2-(4-aminophenyl)benzothiazole have been the focus of numerous studies, including investigations into their potential as dual inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov

Similarly, computational analyses, including molecular docking and simulations, have been applied to various benzothiazole derivatives to understand their binding mechanisms with biological targets. nih.govnih.govbiointerfaceresearch.comresearchgate.net These studies explore how different substituents on the benzothiazole and phenyl rings influence binding affinity and selectivity through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. researchgate.net However, these computational insights are almost exclusively directed at other isomers, primarily the 2-phenylbenzothiazole (B1203474) core. biointerfaceresearch.comresearchgate.net

The available literature does address the structure-activity relationships of related compounds, such as 4-phenylthiazoles (lacking the fused benzene (B151609) ring) and other benzothiazole derivatives, highlighting the importance of the general scaffold in medicinal chemistry. nih.govmdpi.com However, this information cannot be directly extrapolated to the specific this compound structure without dedicated experimental or computational studies.

Due to the lack of specific research on this compound, the detailed analysis requested concerning its molecular interaction studies, structure-activity relationships, and computational mechanisms cannot be fulfilled based on current scientific publications.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

Derivatives of aminobenzothiazole are prominent candidates for use in organic electronics due to their inherent charge-transporting and luminescent properties. The ability to function as both hole-transporting and electron-transporting materials, combined with their high thermal stability, makes them versatile components in various optoelectronic devices.

The 2-phenylbenzothiazole (B1203474) (pbt) framework is a significant chromophore utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov These materials can be used as hosts for phosphorescent emitters or as the emissive materials themselves.

One key area of research is in materials exhibiting Thermally Activated Delayed Fluorescence (TADF). Boron difluoride complexes based on benzothiazole (B30560) have been developed as TADF emitters. nih.gov For instance, ortho-phenylene-linked donor-acceptor dyes featuring a benzothiazole unit have been synthesized and successfully used as emitters in OLEDs, achieving high external quantum efficiencies of up to 15%. nih.gov These materials possess good charge-injecting abilities and bipolar charge-transporting properties, with high electron mobility. nih.gov

Iridium(III) complexes incorporating substituted 2-phenylbenzothiazole ligands have also been extensively studied as phosphorescent emitters. nih.gov By modifying the ligands, the emission color of these complexes can be tuned, leading to the creation of efficient yellow and orange phosphorescent OLEDs. nih.gov

The isomer 2-(2′-aminophenyl)benzothiazole is a particularly promising core for light-emitting materials. mdpi.comnih.gov Its structure allows for Excited State Intramolecular Proton Transfer (ESIPT), a process that can lead to large Stokes shifts and dual emission, which is highly desirable for creating white light-emitting diodes (WOLEDs) and other specialized lighting applications. The amino group provides a site for easy functionalization, allowing for the fine-tuning of its photophysical properties. mdpi.comnih.gov

Table 1: Performance of OLEDs using Benzothiazole-based Emitters

| Emitter Type | Specific Compound/Complex | OLED Performance | Reference |

|---|---|---|---|

| TADF Emitter | Ortho-phenylene-linked benzothiazole-boron difluoride dye | External Quantum Efficiency (EQE) up to 15% | nih.gov |

| Phosphorescent Emitter | Iridium(III) complexes with halogen-substituted 2-phenylbenzothiazole ligands | High power efficiency yellow phosphorescent OLEDs | nih.gov |

The benzothiazole moiety is also explored in the context of organic solar cells (OSCs). Its electron-accepting nature makes it a suitable building block for creating donor-acceptor type molecules that are essential for efficient charge separation in OSCs. nih.gov

Research has shown that imines (also known as azomethines) derived from benzothiazole can be used in photovoltaic devices. nih.gov For example, imines synthesized from 1,3-benzothiazole-2-carbaldehyde (B1267632) and various aromatic amines are being investigated for their potential in OSCs due to their thermal stability and tendency to form ordered structures that facilitate charge transport. nih.gov The combination of these benzothiazole-based imines with materials like titanium dioxide (TiO₂) is being explored to improve the properties and stability of the resulting composites for device applications. nih.gov

While the power conversion efficiencies of early devices using these materials were modest, they represent an important step in developing low-cost, easily synthesized materials for organic photovoltaics. nih.gov

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the benzothiazole core makes its derivatives excellent candidates for developing fluorescent probes and chemical sensors. The sensitivity of their fluorescence to the local environment allows for the detection of various analytes, including metal ions and biomolecules.